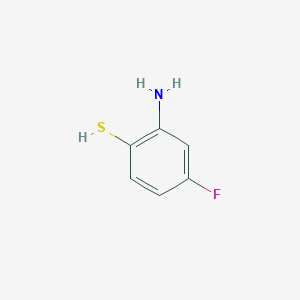

2-Amino-4-fluorobenzenethiol

描述

General Context of Substituted Aryl Thiols in Organic Chemistry

Substituted aryl thiols, also known as thiophenols, are a class of organic sulfur compounds that serve as fundamental building blocks in organic synthesis. beilstein-journals.org They are characterized by a sulfhydryl (-SH) group attached to an aromatic ring. These compounds are pivotal intermediates in the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and polymers. beilstein-journals.org

The thiol group is known for its high nucleophilicity, significantly greater than its oxygen analog, the hydroxyl group. libretexts.org This property makes aryl thiols excellent nucleophiles in various chemical transformations, including S-alkylation and S-arylation reactions. libretexts.org The synthesis of aryl thiols and their derivatives, aryl thioethers, is a critical area of research, with methods often involving transition-metal-catalyzed cross-coupling reactions of aryl halides with sulfur sources or the nucleophilic aromatic substitution on activated aryl halides. beilstein-journals.orgresearchgate.net The reactivity of the thiol group, including its ability to undergo oxidation to form disulfides, further broadens its synthetic utility. libretexts.org Given their importance, the development of efficient methods for constructing carbon-sulfur (C-S) bonds remains a significant focus in organic chemistry. researchgate.net

Significance of Fluorine Substitution in Aromatic Systems within Chemical Research

The introduction of fluorine atoms into aromatic systems profoundly alters a molecule's physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. numberanalytics.com Fluorine is the most electronegative element, and its substitution on an aromatic ring exerts a strong electron-withdrawing inductive effect. numberanalytics.com This electronic perturbation can decrease the reactivity of the ring towards electrophilic substitution while potentially increasing its susceptibility to nucleophilic attack. numberanalytics.com

Fluorine substitution significantly impacts molecular stability, often increasing resistance to oxidative degradation. numberanalytics.com Research has shown that incorporating fluorine can enhance the thermal stability and chemical resistance of polymers containing fluorinated aromatic units. nih.govacs.org This stabilization is partly attributed to a phenomenon termed "fluoromaticity," where the interaction of fluorine's orbitals with the aromatic π-system leads to increased ring stability and shorter carbon-carbon bond lengths within the ring. nih.govacs.org Furthermore, fluorine can influence noncovalent interactions, such as halogen bonding, with studies showing that aromatic fluorine substitution can dramatically strengthen these interactions. researchgate.net In the context of drug design, the strategic placement of fluorine can modulate a compound's lipophilicity, membrane permeability, and metabolic stability. nih.gov

Role of 2-Amino-4-fluorobenzenethiol as a Key Synthetic Building Block

This compound is a trifunctional molecule, possessing an amino group, a fluorine atom, and a thiol group on a benzene (B151609) ring. This unique arrangement makes it a highly valuable intermediate for the synthesis of complex heterocyclic systems. clearsynth.comscirp.orgbldpharm.com The distinct reactivity of the amino and thiol groups allows for selective and sequential reactions to build intricate molecular architectures.

A prime example of its application is in the synthesis of substituted benzothiazepines, a class of compounds investigated for medicinal potential. scirp.org In a study by Gutteridge et al., this compound was used as a key reactant to produce a novel fluorinated benzothiazepine (B8601423) analog. scirp.org The synthesis involves a cascade reaction where the thiol group of this compound participates in a thio-Michael addition with a 2-benzylidene-1,3-indanedione, followed by an intramolecular imine formation involving the amino group, which cyclizes to form the final product. scirp.org

Detailed Research Finding: Synthesis of a Fluorinated Benzothiazepine In this specific synthesis, this compound was reacted with 2-Benzylidine-1,3-indanedione in a benzene and acetic acid solvent system at room temperature. scirp.org This reaction directly yielded 7-fluoro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] numberanalytics.comclearsynth.comthiazepin-12-one, demonstrating the compound's utility in a one-pot reaction to generate a complex heterocyclic scaffold. scirp.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | 2-Benzylidine-1,3-indanedione | 7-fluoro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] numberanalytics.comclearsynth.comthiazepin-12-one | Thio-Michael Addition / Intramolecular Imine Formation |

The physical and chemical properties of this compound are summarized in the table below, based on data from chemical databases.

| Property | Value | Source |

|---|---|---|

| CAS Number | 131105-89-0 | nih.gov |

| Molecular Formula | C₆H₆FNS | nih.gov |

| Molecular Weight | 143.18 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Topological Polar Surface Area | 64.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Overview of Current Research Trajectories and Academic Significance

The academic significance of this compound lies in its role as a specialized building block for creating molecules with potential biological activity and novel material properties. Research trajectories involving this compound are primarily directed towards synthetic and medicinal chemistry.

The synthesis of novel heterocyclic structures, such as the benzothiazepines mentioned previously, highlights a key research direction. scirp.org By incorporating a fluorine atom into the benzothiazepine scaffold, researchers can systematically study how this substitution affects the biological properties of the resulting molecule, for instance, in the development of new antimalarial agents. scirp.org This aligns with a broader trend in drug discovery where fluorination is a common strategy to enhance the pharmacological profile of lead compounds. nih.gov

Furthermore, the combination of amino, thiol, and fluoro groups on a single aromatic ring provides a platform for developing diverse molecular libraries. The differential reactivity of the functional groups can be exploited to construct a variety of complex structures. The academic interest in this compound is therefore rooted in its potential to facilitate the discovery of new chemical entities in both medicinal chemistry and materials science, where fluorinated aromatic compounds are known to confer desirable properties. nih.govoup.com

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOTUJPKBAIACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455300 | |

| Record name | 2-amino-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131105-89-0 | |

| Record name | 2-amino-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Fluorobenzenethiol

Established Synthesis Protocols for 2-Amino-4-fluorobenzenethiol

Established methods for synthesizing this compound often involve multi-step reaction sequences starting from readily available precursors. These protocols are foundational and have been refined over time to improve yields and purity.

A common strategy for the synthesis of substituted 2-aminobenzenethiols involves the alkaline hydrolysis of a corresponding benzothiazole (B30560) derivative. tandfonline.com One documented multi-step synthesis of this compound starts with the cyclization of 2-fluorophenylthiourea with bromine in chloroform (B151607) to produce 2-Amino-3-fluorobenzothiazole. tandfonline.com This intermediate is then subjected to alkaline hydrolysis to yield the final product, 2-Amino-3-fluorobenzenethiol (B1601528). tandfonline.com While this specific example details the synthesis of the 3-fluoro isomer, similar principles are applied for the synthesis of this compound.

Another approach begins with phthalimide (B116566) and fluorobenzene (B45895), which undergo a Friedel-Crafts reaction to form an intermediate that is then converted to 2-amino-4'-fluorobenzophenone (B132669) through Hofmann degradation. google.com This benzophenone (B1666685) can then potentially be converted to the target thiol.

The synthesis of related compounds, such as 2-amino-5-fluorobenzenethiol (B1267401) derivatives, has been achieved in a single step from chloro-substituted-2-amino-5-fluorobenzenethiol precursors. nih.gov

It is important to note that traditional methods like the Herz reaction, which is used for preparing some aminobenzenethiols, are not suitable for producing 2-amino-3-fluorobenzenethiol due to unwanted chlorination at multiple positions. tandfonline.com Similarly, thiocyanation of arylamines is not a viable route as it can occur at both ortho and para positions. tandfonline.com

Table 1: Exemplary Multi-Step Synthesis Precursors and Intermediates

| Starting Material | Intermediate(s) | Final Product | Reference |

| 2-Fluorophenylthiourea | 2-Amino-3-fluorobenzothiazole | 2-Amino-3-fluorobenzenethiol | tandfonline.com |

| Phthalimide, Fluorobenzene | 2-p-fluorobenzoyl benzamide (B126) | 2-Amino-4'-fluorobenzophenone | google.com |

| Chloro-substituted-2-amino-5-fluorobenzenethiol | Not Applicable (One-step) | 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | nih.gov |

This table provides examples of precursors and intermediates for the synthesis of fluorinated aminobenzenethiols and related compounds.

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and minimize reaction times and byproducts. The "Design of Experiments" (DoE) approach is a powerful tool for systematically optimizing reactions by varying multiple factors simultaneously. rsc.org This method can uncover interactions between variables, such as reagent equivalents and temperature, that might be missed in traditional one-factor-at-a-time optimization. rsc.org

For instance, in a multi-component reaction, DoE was used to identify optimal conditions (e.g., solvent, catalyst concentration) to favor the formation of a desired product over a byproduct. rsc.org While not specific to this compound, this methodology is broadly applicable. The selection of appropriate factors and their ranges is crucial for a successful DoE study. rsc.org

In the synthesis of 2-amino-4'-fluorobenzophenone, a related compound, specific reaction conditions have been detailed, including reaction temperatures of 85-90°C and the use of specific concentrations of reagents like aqueous sodium hypochlorite (B82951) solution (5-10%) and alkali lye (20-40%). google.com Such precise control over reaction parameters is key to achieving high yields and purity.

Multi-Step Synthetic Approaches from Precursors

Green Chemistry Principles Applied to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce the environmental impact of chemical processes. colab.wsnih.gov This includes the use of environmentally friendly solvents, catalyst-free or recyclable catalytic systems, and energy-efficient techniques.

The choice of solvent is a major consideration in green chemistry, as solvents often constitute a large portion of the waste generated in a chemical process. nih.gov Efforts are being made to replace hazardous solvents like benzene (B151609), carbon disulfide, and carbon tetrachloride with more environmentally benign alternatives. nih.gov Water is considered a green solvent and has been successfully used in the synthesis of various heterocyclic compounds, sometimes in combination with ultrasound irradiation. nih.govresearchgate.net For example, the synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved in water under ultrasound, offering a green and convenient approach. nih.gov While not directly demonstrated for this compound, these methodologies suggest potential green synthetic routes.

The use of ionic liquids as recyclable reaction media is another green chemistry approach. colab.wsrsc.org For instance, dimethylammonium dimethylcarbamate (B8479999) has been used as both a reactant and a polar phase to immobilize and recycle homogeneous catalysts in aminofunctionalization reactions. rsc.org

Table 2: Examples of Green Solvents in Organic Synthesis

| Solvent/Reaction Medium | Application Example | Green Chemistry Principle | Reference |

| Water | Synthesis of 2-amino-4,6-diphenylnicotinonitriles | Benign solvent, often used with energy-efficient methods | nih.gov |

| Water | Synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds | Benign solvent, ultrasound promotion | researchgate.net |

| Ionic Liquids (e.g., dimcarb) | Hydroamination, telomerization, hydroaminomethylation | Recyclable reaction medium, solvent-free | rsc.org |

This table showcases examples of green solvents and their applications in synthetic organic chemistry.

Developing catalyst-free reactions or utilizing recyclable catalysts are key tenets of green chemistry. Catalyst-free synthesis of various organic compounds has been reported, often under solvent-free conditions. researchgate.netresearchgate.net For example, the hydrodefluorination of perfluoroarenes has been achieved using NaBH4 without a catalyst. nih.gov

Recyclable catalysts offer the advantage of being reused multiple times, reducing waste and cost. mdpi.commdpi.comresearchgate.netacs.orgnanobioletters.com For instance, a recyclable inorganic lanthanide cluster catalyst, [Sm6O(OH)8(H2O)24]I8(H2O)8, has been shown to be effective for the aerobic oxidation of thiols. mdpi.comresearchgate.net This catalyst demonstrated high stability and could be recycled multiple times without significant loss of activity. mdpi.com Similarly, a water-dispersible and magnetically recyclable palladium catalyst has been developed for C-C cross-coupling reactions in pure water. acs.org Copper silicate (B1173343) has also been used as a reusable heterogeneous catalyst for the synthesis of 4-substituted 2-amino thiazoles. nanobioletters.com

Ultrasound irradiation has emerged as an energy-efficient technique to promote organic reactions. sigmaaldrich.com It can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. The synthesis of 2-amino-4,6-diphenylnicotinonitriles has been successfully carried out in water under ultrasound irradiation, providing a rapid and catalyst-free procedure. nih.gov Similarly, the synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds has been achieved in aqueous media using ultrasound. researchgate.net The synthesis of 2-amino-4H-chromen-4-ylphosphonates has also been effectively promoted by ultrasonication. nih.gov These examples highlight the potential of ultrasound as a green chemistry tool for the synthesis of complex molecules. Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times. mdpi.comderpharmachemica.comresearchgate.net

Exploration of Catalyst-Free or Recyclable Catalytic Systems

Advanced Approaches in this compound Preparation

Recent advancements in synthetic organic chemistry have paved the way for more sophisticated and efficient methods for preparing this compound and its analogs. These approaches prioritize the use of innovative catalysts and process technologies to enhance reaction rates, yields, and selectivity while minimizing environmental impact.

The synthesis of aminothiophenols and their derivatives, such as benzothiazoles, has significantly benefited from the development of novel catalytic systems. These catalysts aim to provide milder reaction conditions, higher yields, shorter reaction times, and easier workup procedures compared to traditional methods. Research has explored both heterogeneous and homogeneous catalysts, often involving transition metals known for their catalytic prowess in C-S and C-N bond formation.

Palladium nanoparticles (PdNPs) have demonstrated high efficiency in various organic reactions, including hydrogenation and cross-coupling reactions. acs.org The development of heterogeneous catalysts, where PdNPs are anchored onto solid supports like chemically modified wool fabrics, offers a sustainable and easily applicable system. acs.org Similarly, copper-catalyzed systems are widely investigated for C-H bond amidation, a key step in forming related nitrogen-containing aromatic compounds. beilstein-journals.org For instance, silica-anchored Cu(I) aminothiophenol complexes have been developed as efficient, reusable heterogeneous catalysts for synthesizing triazoles in water, highlighting a green chemistry approach. oiccpress.com The key advantages of such systems include simple procedures, the use of environmentally friendly solvents, and the ability to recover and reuse the catalyst multiple times without significant loss of activity. oiccpress.commdpi.com

Other innovative catalytic systems include the use of magnetite polydopamine-supported copper nanoparticles (Fe3O4@PDA/CuCl2) and tin(IV) pyrophosphate (SnP2O7). mdpi.comresearchgate.net These nanocatalysts offer high yields and short reaction times under mild or solvent-free conditions. mdpi.comresearchgate.net The magnetic properties of iron oxide-based catalysts facilitate their separation from the reaction mixture using an external magnetic field, simplifying the purification process. researchgate.net While many advanced methods rely on metal catalysts, some research has focused on developing catalyst-free systems, for example, using an air/DMSO oxidant system for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425), which offers operational simplicity and avoids metal contamination. thieme-connect.com

Table 1: Comparison of Novel Catalytic Systems in the Synthesis of Aminothiophenol Derivatives

| Catalyst System | Substrates | Key Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Silica-anchored Cu(I) aminothiophenol complex oiccpress.com | Terminal alkynes, aroyl bromides, sodium azide | Water, 80°C | Good | Reusable catalyst, clean reaction, easy workup. oiccpress.com |

| Magnetite polydopamine-supported Cu nanoparticles researchgate.net | Aldehydes, o-phenylenediamine/o-aminothiophenol | 40°C, 5-30 min | 79-97 | High yields, short reaction times, reusable nanocatalyst, environmentally friendly. researchgate.net |

| MoO3 nanorods mdpi.com | 2-Aminothiophenol, substituted aldehydes | Solvent-free | Not specified | Short reaction time, catalyst recyclability, mild conditions. mdpi.com |

| SnP2O7 anchored on nanosilica mdpi.com | 2-Aminothiophenol, substituted aldehydes | Not specified | 85-97 | Recyclable catalyst, excellent yields for various substrates. mdpi.com |

| Air/DMSO Oxidant System thieme-connect.com | 2-Aminothiophenol, aryl aldehydes | DMSO, 60°C, 6 h | Good to Excellent | Catalyst-free, operationally simple, wide functional group tolerance. thieme-connect.com |

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods. beilstein-journals.org This approach involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The benefits include enhanced safety due to the small reaction volumes, improved heat and mass transfer, higher yields and purity, and potential for straightforward scaling-up. beilstein-journals.orghybrid-chem.com

The application of flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require cryogenic conditions in batch mode. rsc.orgacs.org For the synthesis of aromatic sulfur compounds, flow systems can be designed to handle solid reagents and products, which is often a challenge. hybrid-chem.com For example, the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been successfully developed using a packed bed reactor with a reusable solid acid catalyst (Amberlyst-35). mdpi.com This method allows for multigram-scale synthesis under mild conditions. mdpi.com

The transition from batch to continuous flow processes is a key area of research for sustainable manufacturing in the pharmaceutical and fine chemical industries. beilstein-journals.orghybrid-chem.com The development of multistep flow syntheses, where sequential reaction steps are integrated into a single continuous system, further enhances efficiency by eliminating the need for isolation and purification of intermediates. beilstein-journals.orgrsc.org Although a specific, published flow chemistry methodology for the industrial production of this compound is not detailed in the provided results, the principles and successful applications in the synthesis of related aryl thiols and amines strongly suggest its feasibility and potential benefits. beilstein-journals.orgmdpi.com The development of such a process would likely involve the optimization of solvent systems to maintain homogeneity and prevent clogging, and the design of a reactor that can accommodate the specific reaction kinetics and thermodynamics. hybrid-chem.com

Table 2: Key Parameters in Representative Continuous Flow Synthesis

| Reaction Type | Reactor Setup | Key Parameters | Throughput/Productivity | Reference |

|---|---|---|---|---|

| Arylthio-cyclopropyl carbonyl synthesis | Steel column packed with Amberlyst-35 catalyst | Flow rate: 0.5 mL/min, Solvent: THF or 2-Me-THF | Multigram scale, good to excellent yields | mdpi.com |

| Photocatalytic C-H Fluorination | Perfluoroalkoxy alkane (PFA) tubing with LED lights | Residence time: 2 hours, 365 nm LED light | ~1 g per hour | thieme-connect.de |

| Photochemical cyclization | Flow reactor with violet LED (420 nm) | Residence time: 10 min | High yield, 1g of substrate processed successfully | acs.org |

| Cyclobutene synthesis via lithium ynolates | Micro-tubing reactor | Reaction time: 2.5 s, Temperature: 30°C | Scalable and reproducible | rsc.org |

| Photochemical Fluorodediazoniation | Flow reactor with LED (365 nm) | Residence time optimization | Proof-of-concept for clean, high-selectivity synthesis | acs.org |

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Fluorobenzenethiol

Reactivity Profiles of the Amino and Thiol Functional Groups

The amino and thiol groups are the primary sites of chemical reactivity in 2-Amino-4-fluorobenzenethiol, participating in a wide range of transformations.

Nucleophilic Characteristics of the Amino Moiety

The primary amino group in this compound is nucleophilic, readily reacting with various electrophiles.

Acylation: The amino group can be acylated by reacting with acyl halides or anhydrides to form the corresponding amides. This reaction is fundamental in the synthesis of various derivatives.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. For instance, 2-amino-5-fluorobenzenethiol (B1267401) can be protected by reacting it with 1-(chloromethyl)-4-methoxybenzene in the presence of sodium hydroxide. mdpi.com

Diazotization: The primary aromatic amine can undergo diazotization when treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. masterorganicchemistry.com This diazonium intermediate is highly versatile and can be used in various subsequent reactions, such as the Sandmeyer reaction, to introduce a range of functional groups onto the aromatic ring. masterorganicchemistry.com The diazotization-fluorination process can be carried out in hydrogen fluoride, where the aminobenzene is reacted with a diazotization agent to produce the corresponding diazonium fluoride, which is then decomposed to yield the fluorobenzene (B45895). google.com

Thiol-Based Chemical Transformations

The thiol group is also highly reactive and participates in several key transformations.

Oxidation to Disulfides: Thiols can be readily oxidized to form disulfides. This can occur under mild conditions, and in some synthetic pathways, disulfide intermediates are intentionally formed and then cyclized at elevated temperatures. semanticscholar.org

Reactions with Electrophiles: As a potent nucleophile, the thiol group reacts with a variety of electrophiles. jfda-online.com For example, it can undergo S-alkylation with alkyl halides.

Metal-Catalyzed Cross-Coupling Reactions: The thiol group can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov While direct cross-coupling of thiols can be challenging, they can be converted to thioesters, which are effective partners in reactions catalyzed by metals like palladium, nickel, copper, and rhodium. sioc-journal.cn These reactions are crucial for synthesizing complex molecules. researchgate.netresearchgate.net

Synergistic Effects of Ortho-Substituted Amino and Thiol Groups

The ortho-positioning of the amino and thiol groups on the benzene (B151609) ring leads to unique reactivity and properties.

Chelation: The proximity of the nitrogen and sulfur atoms allows the molecule to act as a bidentate ligand, forming stable chelate complexes with metal ions. This property is significant in coordination chemistry.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonding can occur between the hydrogen of the thiol group and the nitrogen of the amino group, or vice versa, influencing the molecule's conformation and reactivity. vulcanchem.comacs.org

Enhanced Reactivity in Cyclization Reactions: The ortho arrangement is crucial for the synthesis of fused heterocyclic systems like benzothiazoles and benzothiazepines, where both functional groups participate in the ring-forming reactions.

Cyclization Reactions and Heterocycle Formation

This compound is a key precursor for the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.

Synthesis of Fluorinated Benzothiazole (B30560) Derivatives

Fluorinated benzothiazoles can be synthesized from this compound through several routes. A common method involves the condensation of the aminothiol (B82208) with aldehydes, carboxylic acids, or their derivatives. mdpi.com For example, reacting 2-amino-5-fluorobenzenethiol with 4-nitrobenzaldehyde (B150856) in dimethylsulfoxide at high temperatures yields the corresponding fluorinated 2-phenylbenzothiazole. google.com Another approach involves the reaction with thiourea (B124793) under acidic conditions to form 2-aminobenzothiazoles. The synthesis of benzothiazole-carboxamide hybrids has been explored starting from 2-amino-5-fluorobenzenethiol for potential anticancer agents. researchgate.net

Table 1: Examples of Reagents for Benzothiazole Synthesis

| Reagent Category | Specific Reagent Example | Resulting Benzothiazole Derivative | Reference |

|---|---|---|---|

| Aldehydes | 4-Nitrobenzaldehyde | 6-Fluoro-2-(4-nitrophenyl)benzothiazole | google.com |

| Carboxylic Acids | 6-Fluorobenzo[d]thiazole-2-carboxylic acid | Benzothiazole-carboxamide hybrids | researchgate.net |

| Thiourea | Thiourea | 2-Amino-6-fluorobenzothiazole |

Synthesis of Fluorinated Benzothiazepine (B8601423) Derivatives

Benzothiazepines are a class of seven-membered heterocyclic compounds. The synthesis of fluorinated benzothiazepine derivatives often involves the reaction of this compound with α,β-unsaturated carbonyl compounds. For instance, the reaction of this compound with 2-benzylidine-1,3-indanedione in a mixture of benzene and acetic acid yields a 7-fluoro-substituted benzothiazepine derivative. scirp.orgscirp.org The reaction proceeds through a sequential thio-Michael addition and imine formation. scirp.org Another widely used method involves the reaction of o-aminothiophenols with chalcones. nih.gov

Table 2: Synthesis of a Fluorinated Benzothiazepine Derivative

| Reactants | Solvent System | Product | Reference |

|---|---|---|---|

| This compound, 2-Benzylidine-1,3-indanedione | Benzene:Acetic Acid (3:1) | 7-Fluoro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] google.comscirp.orgthiazepin-12-one | scirp.orgscirp.org |

Synthesis of Fluorinated Phenothiazine (B1677639) Derivatives

This compound is a key precursor in the synthesis of various fluorinated phenothiazine derivatives, which are of significant interest due to their potential pharmacological activities. researchgate.net The condensation of the zinc salt of this compound with different quinones leads to the formation of a range of phenothiazine structures. asianpubs.org For instance, its reaction with chlorohydroquinone, 2,3-dichloro-9,10-dihydro-9,10-o-benzeno-1,4-anthraquinone, and 2,3-dichloro-1,4-naphthoquinone yields 2-fluoro-phenothiazin-7-ol, 6-chloro-8,13-dihydro-8,13-o-benzenonaphtho[2,3-a]phenothiazin-7(H)-one, and 6-chloro-10-fluoro-5H-benzo[a]phenothiazin-5-one respectively. asianpubs.org

A general method for preparing 2-substituted phenothiazines involves the reaction of the zinc salt of a 2-amino-4-substituted-benzenethiol, such as this compound, with 2-nitrochlorobenzene. google.com This reaction is typically carried out in the presence of a basic reagent like sodium hydroxide. google.com

Furthermore, fluorinated 10H-phenothiazines can be synthesized through the Smiles rearrangement of substituted 2-foramido-2´-nitrodiphenylsulfide. researchgate.netkab.ac.ug The required diphenylsulfide is obtained by reacting an aminobenzenethiol with an o-halonitrobenzene followed by formylation. researchgate.netkab.ac.ug

The following table summarizes the synthesis of various fluorinated phenothiazine derivatives from this compound and related compounds.

| Starting Material (this compound derivative) | Reagent | Product | Reference |

| Zinc salt of this compound | Chlorohydroquinone | 2-Fluoro-phenothiazin-7-ol | asianpubs.org |

| Zinc salt of this compound | 2,3-Dichloro-9,10-dihydro-9,10-o-benzeno-1,4-anthraquinone | 6-Chloro-8,13-dihydro-8,13-o-benzenonaphtho[2,3-a]phenothiazin-7(H)-one | asianpubs.org |

| Zinc salt of this compound | 2,3-Dichloro-1,4-naphthoquinone | 6-Chloro-10-fluoro-5H-benzo[a]phenothiazin-5-one | asianpubs.org |

| Zinc salt of this compound | 2-Nitrochlorobenzene | 2-Fluoro-2'-nitrodiphenylsulfide | google.com |

| 2-Amino-3-fluorobenzenethiol (B1601528) | o-Halonitrobenzene, then Formic acid | Substituted 2-foramido-2´-nitrodiphenylsulfide | researchgate.netkab.ac.ug |

Formation of Other Sulfur- and Nitrogen-Containing Fused Heterocyclic Systems

This compound serves as a versatile building block for the synthesis of various fused heterocyclic systems containing both sulfur and nitrogen atoms. nih.govmdpi-res.comgoogle.com For example, it reacts with 2-benzylidine-1,3-indanedione in a mixture of benzene and acetic acid at room temperature to produce 7-fluoro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] asianpubs.orggoogle.comthiazepin-12-one. scirp.org This reaction proceeds through a sequential thio-Michael addition and imine formation. scirp.org

The development of synthetic methods for these fused heterocycles is driven by their presence in many natural products, agrochemicals, and pharmaceuticals. nih.gov The synthesis often involves the formation of a disulfide intermediate, followed by an intramolecular cyclization facilitated by C-H bond functionalization. nih.gov

Oxidative Chemistry of the Thiol Group

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides and other sulfur-oxidation products. wikipedia.org The oxidation of thiols to disulfides is a common reaction and can be achieved using various oxidizing agents. researchgate.net This process is fundamental in biochemistry, where disulfide bridges are crucial for the tertiary and quaternary structure of proteins. wikipedia.org

The oxidation of p-fluorobenzenethiol with periodate (B1199274) has been studied using fluorine-19 NMR, providing insight into the reaction mechanism. acs.org In the context of more complex molecules, the oxidation of 10H-phenothiazines, which can be derived from aminobenzenethiols, with 30% hydrogen peroxide in glacial acetic acid yields the corresponding phenothiazine sulfone derivatives. researchgate.netkab.ac.ug The oxidation of protein disulfide bonds often occurs via a thiol-disulfide exchange mechanism. wikipedia.org

The atmospheric oxidation of halogenated aromatic compounds, including those with sulfur-containing groups, is primarily initiated by hydroxyl radicals. rsc.org This process can lead to a variety of degradation products. The formation of disulfide bonds can also be a key step in the synthesis of complex heterocyclic systems, where the disulfide is formed as an intermediate prior to a final cyclization step. nih.gov

Palladium-Catalyzed Coupling Reactions Involving the Aromatic Ring

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions. wikipedia.orgbeilstein-journals.org

Derivatives of this compound can be utilized in Sonogashira coupling reactions to introduce alkynyl groups onto the aromatic ring. For instance, the Sonogashira coupling of 2-amino-3-bromopyridines (related structures) with terminal alkynes, catalyzed by a palladium complex, yields 2-amino-3-alkynyl pyridines. scirp.org The reaction conditions are typically mild, often carried out at room temperature with a base and a copper(I) co-catalyst. wikipedia.org The reactivity of the aryl halide in the Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

The following table provides examples of Sonogashira cross-coupling reactions with related aromatic halides.

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst | bis(4-Bromophenyl)acetylene | wikipedia.org |

| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-alkynyl pyridine (B92270) | scirp.org |

| 5-Substituted-1,2,3-triiodobenzene | Arylacetylene | Pd catalyst | 2,3-Diiodinated diphenylacetylene | rsc.org |

Besides the Sonogashira reaction, other palladium-catalyzed reactions can be employed to form new bonds on the aromatic ring of this compound derivatives. These include conjunctive cross-coupling reactions that combine an organoboron reagent, an organolithium or Grignard reagent, and a C(sp²) electrophile. nih.gov Palladium-catalyzed alkene diamination reactions have also been developed, which involve the coupling of N-allylguanidines or ureas with O-benzoylhydroxylamine derivatives. nih.gov These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov

Furthermore, other transition metals like nickel can catalyze C-P cross-coupling reactions, providing a method to form carbon-phosphorus bonds. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Fluorobenzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, a complete picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of 2-Amino-4-fluorobenzenethiol is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino (-NH₂) and thiol (-SH) functional groups. The chemical shifts (δ) are influenced by the electron-donating effects of the amino group and the electron-withdrawing effects of the fluorine and thiol groups.

The aromatic region would display three signals for the three protons on the benzene (B151609) ring.

The proton at C5, situated between the fluorine and thiol groups, would likely appear as a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine atom at C4.

The proton at C3, adjacent to both the amino and fluorine groups, is also expected to be a doublet of doublets, coupling to the proton at C5 and the fluorine atom at C4.

The proton at C6, adjacent to the thiol group, would likely appear as a doublet of doublets, coupling with the proton at C5 and the fluorine atom.

The protons of the -NH₂ group typically appear as a broad singlet, and the -SH proton also usually gives a singlet, though their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In derivatives such as substituted benzothiazoles, the aromatic proton signals are well-defined and their coupling constants help in assigning their positions. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are estimated based on typical values for related structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | 6.4 - 6.6 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H5 | 6.7 - 6.9 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

| H6 | 7.0 - 7.2 | dd | J(H-H) ≈ 8-9, J(H-H) ≈ 1 |

| -NH₂ | 3.5 - 5.0 | br s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached functional groups and the fluorine atom, which induces C-F coupling.

C1 (C-SH): The carbon bearing the thiol group.

C2 (C-NH₂): The carbon attached to the amino group, typically shifted upfield.

C3: This carbon will show a coupling to the fluorine atom.

C4 (C-F): This carbon will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield.

C5 & C6: These carbons will also show smaller couplings to the fluorine atom.

In derivatives like phenothiazines and benzothiazoles, the carbon signals are well resolved, and their assignments are confirmed by various NMR techniques. rsc.orgrsc.org The analysis of fluorinated aminonitrile derivatives also provides insight into the expected shifts and couplings. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are estimated based on typical values for related structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JC-F, Hz) |

|---|---|---|

| C1 (C-SH) | 115 - 120 | ~2-4 (³J) |

| C2 (C-NH₂) | 145 - 150 | ~8-12 (²J) |

| C3 | 100 - 105 | ~20-25 (²J) |

| C4 (C-F) | 158 - 162 (d) | ~240-250 (¹J) |

| C5 | 112 - 117 | ~20-25 (²J) |

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning the signals and confirming the molecular structure, especially for complex derivatives. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H5 with H6 and H3), helping to trace the connectivity around the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would link each aromatic proton signal (H3, H5, H6) to its corresponding carbon signal (C3, C5, C6).

These advanced techniques are routinely used for the structural elucidation of complex heterocyclic compounds derived from aminothiols. ipb.ptjst.go.jp

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The amino group gives rise to symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration usually appears around 1600-1650 cm⁻¹. researchgate.net

S-H Vibrations: The thiol S-H stretching vibration is characteristically weak in the IR spectrum and appears in the range of 2550-2600 cm⁻¹.

C-F Vibrations: The C-F stretching vibration is typically a strong band in the IR spectrum, found in the 1200-1350 cm⁻¹ region. Its exact position can be influenced by the aromatic system.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. scialert.net The C-S stretching vibration is often found in the 600-800 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Data are estimated based on typical values for related structures)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NH₂ | ~3450 | Medium |

| Symmetric Stretch | -NH₂ | ~3350 | Medium |

| Stretch | Aromatic C-H | 3000 - 3100 | Medium-Weak |

| Stretch | -SH | 2550 - 2600 | Weak |

| Bending (Scissoring) | -NH₂ | 1600 - 1650 | Medium-Strong |

| Stretch | Aromatic C=C | 1450 - 1600 | Medium-Strong |

| Stretch | C-F | 1200 - 1350 | Strong |

| Stretch | C-N | 1250 - 1350 | Medium |

The precise positions of the vibrational bands, particularly for N-H and S-H groups, are sensitive to the molecular environment and can provide evidence of intermolecular interactions like hydrogen bonding. researchgate.net

In the solid state or in concentrated solutions, the -NH₂ and -SH groups of this compound are expected to participate in hydrogen bonding. This would lead to a broadening and a shift to lower frequencies (red-shift) of the N-H and S-H stretching bands compared to the gas phase or dilute solutions.

Furthermore, the organic fluorine atom can participate in weak intermolecular interactions, such as C-F···H-N or C-F···H-C hydrogen bonds. rsc.orgresearchgate.net These interactions, while weaker than conventional hydrogen bonds, can influence the crystal packing and cause subtle shifts in the vibrational frequencies of the C-F and C-H bonds. The study of fluorinated aromatic compounds has shown the significance of these weak interactions in determining molecular aggregation. d-nb.infonih.gov Analyzing these shifts can therefore provide valuable insights into the supramolecular structure of this compound.

Characteristic Stretching and Bending Vibrations of Functional Groups

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in probing the electronic structure and excited-state dynamics of this compound and its derivatives.

The UV-Vis absorption spectra of aromatic compounds like this compound are characterized by electronic transitions involving the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed are π→π* and n→π*.

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uba.arlibretexts.org In aromatic systems, these are typically high-intensity absorptions. For molecules with extended π systems, the energy gap for π→π* transitions narrows, leading to absorption at longer wavelengths. libretexts.org

n→π Transitions:* This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen of the amino group or the sulfur of the thiol group, to an antibonding π* orbital of the aromatic ring. libretexts.org Generally, n→π* transitions are of lower intensity compared to π→π* transitions and occur at longer wavelengths. mgcub.ac.in

The absorption spectra of substituted benzenes are influenced by the nature and position of the substituents. The amino (-NH2), fluoro (-F), and thiol (-SH) groups in this compound can cause shifts in the absorption bands (both hypsochromic, or blue shifts, and bathochromic, or red shifts) compared to unsubstituted benzene. For instance, studies on related aminobenzonitriles have shown that the electronic transitions are sensitive to the molecular structure and solvent polarity. researchgate.net

Interactive Table: Typical Electronic Transitions in Aromatic Compounds

| Transition | Description | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π→π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. | 1,000 - 10,000 mgcub.ac.in |

| n→π | Excitation of an electron from a non-bonding orbital to an antibonding π orbital. | 10 - 100 mgcub.ac.in |

The spectroscopic properties of this compound and its derivatives can be significantly affected by intermolecular interactions, leading to phenomena such as molecular aggregation and charge transfer.

Molecular Aggregation: In solution or the solid state, molecules can form aggregates (dimers, trimers, etc.), which can alter the electronic absorption and emission spectra. nih.gov The formation of aggregates can lead to either a blue shift (H-aggregates or "card pack" arrangement) or a red shift (J-aggregates or "head-to-tail" arrangement) in the absorption spectrum compared to the monomer. nih.gov

Charge Transfer (CT): Intramolecular or intermolecular charge transfer can occur in molecules possessing both electron-donating and electron-accepting groups. researchgate.net In derivatives of this compound, the amino group can act as an electron donor and the fluorinated ring or other substituents can act as electron acceptors. This can give rise to new, broad absorption bands at longer wavelengths, known as charge-transfer bands. The efficiency of charge transfer can be influenced by the solvent polarity and the specific nature of the donor and acceptor moieties. rsc.orgrsc.orgacs.org Studies on related systems, such as benzenethiols on perovskite surfaces, have demonstrated that charge transfer can be investigated using photoluminescence (PL) measurements, where quenching of the PL intensity can indicate efficient charge transfer. rsc.org

Identification of Electronic Transitions (π→π*, n→π*)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. researchgate.net The exact mass of this compound (C₆H₆FNS) is calculated to be 143.0205 Da. nih.gov HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.orgbeilstein-journals.org This technique is frequently used to confirm the identity of newly synthesized compounds and intermediates. rsc.orgscirp.orgscirp.orgfrontiersin.orgnih.gov

Interactive Table: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆FNS | nih.gov |

| Calculated Exact Mass | 143.0205 Da | nih.gov |

| Observed [M]⁺ | 143.0 | rsc.org |

In mass spectrometry, particularly with hard ionization techniques like electron impact (EI), molecules fragment in a reproducible manner, providing a "fingerprint" that can be used for structural elucidation. acdlabs.com The analysis of these fragmentation patterns helps to confirm the structure of the molecule. libretexts.org For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules or radicals. Common fragmentation patterns for related functional groups include:

Amines: Aliphatic amines often undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The molecular ion peak of a compound with one nitrogen atom will be an odd number. libretexts.org

Aromatic compounds: Fragmentation often involves the loss of substituents or cleavage of the aromatic ring itself.

While specific fragmentation data for this compound is not detailed in the provided search results, analysis of related structures suggests that characteristic losses corresponding to the fluoro, amino, and thiol groups would be expected. researchgate.net The fragmentation pattern is dependent on the stability of the resulting ions and neutral fragments. acdlabs.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. weizmann.ac.ilnih.gov This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound was not found in the search results, studies on derivatives provide insight into the expected structural features. For example, the crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a derivative, reveals details about the conformation of the molecule and the presence of intramolecular and intermolecular hydrogen bonds. iucr.orgsemanticscholar.orgresearchgate.net In this derivative, the six-membered ring of the benzothiophene (B83047) moiety adopts a half-chair conformation. iucr.orgsemanticscholar.org Such studies on related fluorobenzene (B45895) derivatives have been used to understand inhibitor binding to enzymes. nih.gov The solid-state packing is often stabilized by hydrogen bonding and other non-covalent interactions. iucr.orgsemanticscholar.org

Elucidation of Molecular Geometry, Bond Lengths, and Angles

While specific bond lengths and angles for this compound are not available, analysis of related structures, such as fluorinated benzamide (B126) and benzothiophene derivatives, offers a predictive framework. For instance, in derivatives containing a fluorophenyl moiety, the C-F bond length is a critical parameter. Similarly, the C-S and C-N bond lengths of the thiol and amino groups, respectively, and the geometry of the benzene ring are of significant interest.

In the crystal structure of (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide, the dihedral angle between the two benzene rings is a notable feature, measuring 78.47°, indicating a nearly perpendicular arrangement. thieme-connect.com The pyridine (B92270) ring is almost perpendicular to the terminal benzene ring with a dihedral angle of 81.88°, while it forms an angle of 23.72° with the central benzene ring. thieme-connect.com Such conformational features are dictated by the steric and electronic demands of the constituent groups and the influence of intermolecular forces.

For a derivative, 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the dihedral angle between the benzothiophene ring system and the fluorobenzene ring is 3.74 (14)°. iucr.orgsemanticscholar.orgnih.govresearchgate.net The six-membered ring of the benzothiophene moiety in this compound adopts a half-chair conformation. iucr.orgsemanticscholar.orgnih.govresearchgate.net

Interactive Data Table: Representative Bond Lengths and Angles in a Related Fluorinated Benzamide Derivative

| Atoms Involved | Bond Length (Å) | Atoms Involved | Bond Angle (°) |

| C-F | 1.365(2) | C3-C4-C5 | 118.0(2) |

| C-N (amino) | 1.392(3) | C4-C5-C6 | 120.3(2) |

| C-C (aromatic) | 1.375(3) - 1.393(3) | F1-C4-C3 | 118.6(2) |

| C=O | 1.234(2) | N1-C1-C2 | 122.1(2) |

| C-N (amide) | 1.354(3) | C1-N1-H1A | 120.0 |

Note: Data is hypothetical and based on typical values found in similar published structures for illustrative purposes, as specific data for this compound is unavailable.

Analysis of Crystal Packing Motifs and Hydrogen Bonding Networks

The solid-state architecture of aminofluorobenzene derivatives is typically dominated by a network of hydrogen bonds. The amino (-NH2) and thiol (-SH) groups in this compound are potent hydrogen bond donors, while the nitrogen and sulfur atoms, along with the fluorine atom, can act as acceptors.

In the crystal structure of (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide, intermolecular hydrogen bonds are crucial for stabilizing the crystal packing. thieme-connect.com Specifically, N-H···O and N-H···N interactions link adjacent molecules, creating a robust three-dimensional network. thieme-connect.com For example, observed hydrogen bonds include N2-H2A···O2, N3-H3A···O1, and N4-H4A···O2, which connect molecules into a stable arrangement. thieme-connect.com

In the case of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the molecular conformation is consolidated by intramolecular N-H···F and N-H···O hydrogen bonds. iucr.orgsemanticscholar.orgnih.govresearchgate.net In the crystal, molecules are linked by N-H···O hydrogen bonds, which generate C(6) chains along the eurjchem.com direction. iucr.orgsemanticscholar.orgnih.govresearchgate.net

The interplay of N-H···S, N-H···N, and potentially weaker C-H···F and S-H···F interactions would likely define the supramolecular assembly of this compound. The formation of dimers, chains, or more complex sheet-like structures can be anticipated.

Interactive Data Table: Potential Hydrogen Bonding in this compound Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O | 0.86 | 2.15 | 2.98 | 162 |

| N-H···N | 0.86 | 2.35 | 3.18 | 158 |

| C-H···F | 0.93 | 2.45 | 3.35 | 145 |

| N-H···S | 0.86 | 2.50 | 3.33 | 160 |

Note: This data is representative of interactions found in similar structures and is for illustrative purposes.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of the crystal packing can be obtained. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

For a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid, Hirshfeld surface analysis was used to analyze the molecular interactions. eurjchem.com Similarly, for 1,3,5-triethyl 2-amino-3,5-dicyano-4,6-bis(4-fluorophenyl)cyclohex-1-ene-1,3,5-tricarboxylate, this analysis revealed that H···H (40.1%), H···F (16.3%), N···H (14.7%), and H···O (14.5%) contacts were the most significant contributors to the crystal packing. iucr.org

Interactive Data Table: Anticipated Contributions to the Hirshfeld Surface of this compound

| Interaction Type | Expected Percentage Contribution | Key Features on Fingerprint Plot |

| H···H | 40 - 50% | Large, diffuse region in the center |

| H···F | 15 - 25% | Distinct "wings" or "spikes" |

| H···S | 10 - 20% | Sharper spikes at higher de + di values |

| H···N | 5 - 15% | Spikes corresponding to N-H···N or C-H···N contacts |

| C···C | < 5% | Indicates π-stacking, may not be prominent |

Note: These percentages are estimations based on related structures and serve as a predictive guide.

Theoretical and Computational Investigations of 2 Amino 4 Fluorobenzenethiol

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is frequently used to investigate the properties of molecules such as 2-Amino-4-fluorobenzenethiol and its derivatives due to its balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For flexible molecules, this involves a conformational analysis to identify the lowest energy conformer. In aromatic compounds with substituents like the amino (-NH2) and thiol (-SH) groups, rotation around the C-N and C-S bonds can lead to different conformers.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Basis Set | Description |

|---|---|---|

| B3LYP | 6-31G(d,p) | A popular hybrid DFT functional often used for geometry optimization of organic molecules. researchgate.net |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional that often provides good results for main-group thermochemistry and noncovalent interactions. acs.org |

| MP2 | 6-311+G(d,p) | A wave function-based method (Møller-Plesset perturbation theory of the second order) that includes electron correlation. acs.org |

| CCSD | cc-pVQZ | A high-level coupled-cluster method that provides very accurate geometries, often used as a benchmark. mdpi.com |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. niscpr.res.in

A large HOMO-LUMO gap suggests high stability and low chemical reactivity. niscpr.res.in For aromatic compounds, the HOMO and LUMO are typically π-type orbitals distributed over the benzene (B151609) ring. Substituents like the amino and thiol groups, being electron-donating, are expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom would lower it. The interplay of these substituents determines the final orbital energies and the gap. DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. niscpr.res.inresearchgate.net These calculations help in understanding charge transfer interactions within the molecule. researchid.co

Table 2: Key Electronic Properties Derived from FMO Analysis

| Property | Description | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Related to the ionization potential and electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and optical excitability. A large gap implies high stability. niscpr.res.in |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A global reactivity index that measures the propensity of a species to accept electrons. |

This table is generated based on conceptual understanding from sources. niscpr.res.inacs.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying molecules and probing their structure. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities, which is invaluable for the assignment of experimental spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal modes of vibration and their frequencies can be obtained.

For this compound, characteristic vibrational modes would include the N-H stretching and bending modes of the amino group, the S-H stretch of the thiol group, C-F stretching, and various aromatic C-H and C-C stretching and bending modes. researchgate.net Comparing the calculated vibrational spectrum with an experimental one can confirm the molecular structure and the identified conformer. researchgate.net It is common practice to scale the calculated frequencies by a factor (e.g., 0.96-0.98 for B3LYP) to account for anharmonicity and the approximate nature of the functional, improving the agreement with experimental data. acs.orgsemanticscholar.org A detailed analysis of the potential energy distribution (PED) can also be performed to provide a quantitative assignment of each vibrational mode. researchgate.net

Beyond the FMO analysis, DFT provides a framework for calculating various reactivity descriptors that predict how a molecule will interact with other chemical species. The Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule. niscpr.res.in It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs, making them susceptible to electrophilic attack, while the hydrogen atoms of the amino and thiol groups would be regions of positive potential. niscpr.res.in

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. niscpr.res.inacs.org The Fukui function f(r) quantifies the change in electron density at a point r when the total number of electrons in the system changes. By analyzing the condensed Fukui functions for each atom, one can pinpoint the specific atoms most likely to participate in a reaction. acs.org For instance, atoms with a high value for f- are susceptible to electrophilic attack, while those with a high value for f+ are prone to nucleophilic attack. These calculations provide a more nuanced view of reactivity than the MEP alone. niscpr.res.in

Prediction and Assignment of Vibrational Frequencies

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of electronically excited states. acs.org

TD-DFT can be used to calculate the vertical excitation energies and oscillator strengths of electronic transitions, which allows for the simulation of UV-Visible absorption spectra. mdpi.comiku.edu.tr This is crucial for understanding the photophysical properties of a molecule. The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, which correspond to transitions from the ground state to various excited states (e.g., S0 → S1, S0 → S2). mdpi.com

For this compound, the absorption spectrum in the UV region would be dominated by π → π* transitions within the benzene ring, modulated by the amino, fluoro, and thiol substituents. The choice of functional is critical for accurate TD-DFT calculations, with range-separated hybrids like CAM-B3LYP and ωB97X-D often providing better results for charge-transfer and long-range excitations compared to standard hybrid functionals like B3LYP. mdpi.comacs.org

Furthermore, by optimizing the geometry of the first excited state (S1) and calculating the transition energy back to the ground state, TD-DFT can also simulate fluorescence (emission) spectra. nih.gov The difference in energy between the absorption and emission maxima is known as the Stokes shift. Comparing simulated spectra with experimental ones helps to validate the computational approach and provides a deeper understanding of the electronic transitions involved. semanticscholar.orgresearchgate.net

Elucidation of Electronic Transitions and Charge Transfer Mechanisms

The electronic properties and transitions of this compound are primarily governed by the interplay of its substituent groups—the electron-donating amino (-NH₂) and thiol (-SH) groups, and the electron-withdrawing fluorine (-F) atom—on the benzene ring. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict electronic absorption spectra and elucidate the nature of electronic transitions.

Key to understanding these transitions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital with the highest energy that is occupied by electrons and corresponds to the ability to donate electrons, while the LUMO is the lowest energy orbital that is unoccupied and relates to the ability to accept electrons. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and the energy of the lowest-lying electronic transition. tandfonline.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino and thiol groups, as well as the π-system of the benzene ring. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with some contribution from the electron-withdrawing fluorine atom. The transition from the HOMO to the LUMO is typically the most significant electronic transition, often corresponding to a π → π* transition, and indicates the occurrence of intramolecular charge transfer (ICT). tandfonline.comresearchgate.net This ICT process involves the transfer of electron density from the electron-donating groups to the electron-accepting parts of the molecule upon photoexcitation.

The characteristics of the main electronic transition can be summarized as follows:

| Parameter | Description | Expected Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the benzene ring, amino group (-NH₂), and thiol group (-SH). |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across the π-system of the benzene ring. |

| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO | A relatively small energy gap facilitates charge transfer within the molecule. |

| Primary Transition | Excitation from HOMO to LUMO | Characterized as a π → π* transition with significant intramolecular charge transfer (ICT). |

Quantum Chemical Topology Methods

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular wave function into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This method provides a detailed understanding of intramolecular bonding and interactions by examining all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs. numberanalytics.com The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a higher E(2) value indicates a stronger interaction. tandfonline.comresearchgate.net

For this compound, the most significant donor-acceptor interactions arise from the delocalization of electron density from the lone pairs of the nitrogen (LP(N)) and sulfur (LP(S)) atoms into the antibonding π* orbitals of the benzene ring. These interactions are crucial in stabilizing the molecule and influencing its electronic structure. The fluorine atom's lone pairs (LP(F)) also participate in such interactions.

The primary donor-acceptor interactions expected in this compound are detailed below:

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (N) | π(C₅-C₆) | p → π | High | Indicates strong delocalization of the nitrogen lone pair into the aromatic ring, enhancing the electron-donating effect of the amino group. |

| LP (S) | π(C₁-C₂) | p → π | High | Shows significant delocalization of a sulfur lone pair into the benzene ring, contributing to the thiol group's electronic effect. |

| π (C-C) | π(C-C) | π → π | Moderate | Represents the inherent π-conjugation within the benzene ring. |

| LP (F) | σ(C₃-C₄) | p → σ | Low to Moderate | Reflects hyperconjugative interactions involving the fluorine atom. |

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). royalsocietypublishing.org This theory defines atoms and the bonds between them through the analysis of critical points in the electron density. A bond critical point (BCP) is a point along the bond path between two atoms where the electron density is at a minimum. royalsocietypublishing.org

The properties at the BCP, such as the electron density itself (ρ(r_bcp)) and its Laplacian (∇²ρ(r_bcp)), reveal the nature of the chemical bond.

Shared interactions (covalent bonds) are typically characterized by a high value of ρ(r_bcp) and a negative Laplacian (∇²ρ(r_bcp) < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) are associated with low ρ(r_bcp) values and a positive Laplacian (∇²ρ(r_bcp) > 0), signifying depletion of electron density in the internuclear region. rsc.orgresearchgate.net

In this compound, AIM analysis would be used to characterize the C-F, C-N, and C-S bonds.

| Bond | Expected ρ(r_bcp) | Expected ∇²ρ(r_bcp) | Expected Bond Character |

|---|---|---|---|

| C-C (Aromatic) | High | Negative | Covalent, shared interaction. |

| C-N | Intermediate | Slightly negative or near zero | Polar covalent. |

| C-S | Intermediate | Slightly negative or near zero | Polar covalent. |

| C-F | Low | Positive | Highly polar covalent, approaching closed-shell character due to the high electronegativity of fluorine. |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mpg.demdpi.com For a flexible molecule like this compound, MD simulations provide valuable insights into its conformational dynamics, including the rotation of the amino (-NH₂) and thiol (-SH) groups, and how these dynamics are influenced by the surrounding environment, particularly the solvent. usp.br

The conformational preferences of the molecule can be influenced by intramolecular hydrogen bonding and by interactions with solvent molecules. usp.br The solvent can significantly alter the energy landscape of the molecule, stabilizing certain conformations over others. For instance, in a polar protic solvent like water or ethanol (B145695), the solvent molecules can form hydrogen bonds with the amino and thiol groups, competing with or disrupting potential intramolecular hydrogen bonds. mdma.ch In contrast, in a non-polar solvent, intramolecular interactions may become more dominant.

MD simulations can track key structural parameters, such as dihedral angles, and the formation and breaking of hydrogen bonds to map out the conformational states accessible to the molecule and the energetic barriers between them. mpg.de

| Solvent Type | Expected Dominant Interactions | Effect on Conformational Dynamics |

|---|---|---|

| Non-polar (e.g., hexane) | Intramolecular forces; potential weak intramolecular H-bonding (e.g., S-H···N). | Conformational landscape is primarily dictated by internal steric and electronic effects. The rotation of -SH and -NH₂ groups may be relatively correlated. |

| Polar Aprotic (e.g., DMSO) | Strong dipole-dipole interactions between solute and solvent. | Solvent stabilizes polar conformations. The rotational barriers of functional groups may be altered compared to the gas phase or non-polar solvents. |

| Polar Protic (e.g., water, ethanol) | Strong intermolecular hydrogen bonding between the -NH₂ and -SH groups of the solute and solvent molecules. acs.org | Solvent molecules can solvate the functional groups, potentially increasing the rotational freedom of the -SH and -NH₂ groups by disrupting intramolecular interactions. nih.gov |

Research Applications and Synthetic Utility of 2 Amino 4 Fluorobenzenethiol

Strategic Building Block in Complex Organic Synthesis

The presence of three distinct functional groups—amino, thiol, and fluoro—on the aromatic ring makes 2-amino-4-fluorobenzenethiol a highly sought-after precursor for the synthesis of complex organic molecules. These functional groups offer multiple reaction sites for constructing intricate molecular architectures.

This compound is a key starting material for the synthesis of various fluorine-containing heterocyclic compounds, particularly benzothiazoles and benzothiazepines. researchgate.netscirp.orgscirp.org These scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials. scholarsresearchlibrary.comrsc.org

The synthesis of benzothiazoles often involves the reaction of this compound with various electrophilic reagents. For instance, it can be reacted with aldehydes or carboxylic acids to form the thiazole (B1198619) ring. researchgate.netscholarsresearchlibrary.com One documented example is the synthesis of 6-fluorobenzothiazole derivatives. This process starts with this compound and proceeds through intermediates like 2-chloromethyl-6-fluorobenzothiazole and 6-fluorobenzo[d]thiazole-2-carboxylic acid to ultimately yield benzothiazole (B30560)–carboxamide hybrids with potential anticancer activity. researchgate.net

Similarly, this compound is utilized in the synthesis of benzothiazepines. A notable reaction involves the condensation of this compound with 2-benzylidine-1,3-indanedione in a mixture of benzene (B151609) and acetic acid to produce 7-fluoro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] scirp.orgsigmaaldrich.comthiazepin-12-one. scirp.orgscirp.org This highlights its role in constructing complex, multi-ring heterocyclic systems.

The reactivity of the amino and thiol groups allows for a variety of cyclization strategies, leading to a diverse range of heterocyclic structures. researchgate.netamazonaws.com The incorporation of the fluorine atom in the final product is often crucial for enhancing biological efficacy or tuning material properties. mdpi.comencyclopedia.pub

The introduction of fluorine into organic molecules can significantly alter their electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. encyclopedia.pubscispace.com this compound provides a direct route to introduce a fluorine atom into a specific position on an aromatic ring, which can be critical for the desired properties of the final molecule. mdpi.com